2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . One common method is the three-component Groebke-Blackburn-Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as zinc chloride or a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods are designed to be efficient and environmentally friendly, often utilizing metal-free protocols to minimize ecological impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anti-inflammatory and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it may interact with neurotransmitter receptors in the brain, producing anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine
- 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine
- 2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
Uniqueness
2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorine atom at the 3-position of the phenyl ring enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C14H11FN2O |
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Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-14-7-3-6-13-16-12(9-17(13)14)10-4-2-5-11(15)8-10/h2-9H,1H3 |
InChI Key |
TZRDADSGSKIJJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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